molecular formula C12H12N2O B2728934 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine CAS No. 793670-95-8

1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine

Cat. No.: B2728934
CAS No.: 793670-95-8
M. Wt: 200.241
InChI Key: AHFVYUVBTCYPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-pyrano[3,2-f]quinolin-2-amine is a heterocyclic compound that features a fused pyranoquinoline structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine typically involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols under acid-catalyzed conditions. The reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure . The reaction is carried out in a solvent such as 1,2-dichloroethane (DCE) at elevated temperatures (around 84°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrano[3,2-f]quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,3-Dihydro-1H-pyrano[3,2-f]quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling, TNF-α production, and nitric oxide production . These interactions can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrano[3,2-f]quinolin-2-amine is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-6-10-9-2-1-5-14-11(9)3-4-12(10)15-7-8/h1-5,8H,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFVYUVBTCYPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C3=C(C=C2)N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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